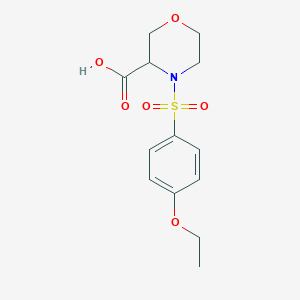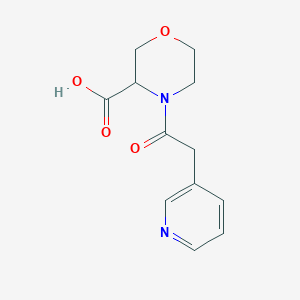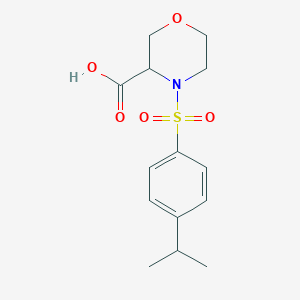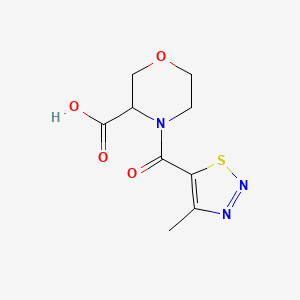
4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid, also known as MTMCM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTMCM is a heterocyclic compound that contains a morpholine ring and a thiadiazole ring.
Scientific Research Applications
4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid has been studied extensively in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been shown to have antimicrobial, antiviral, and anticancer properties in vitro. 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mechanism of Action
The mechanism of action of 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid is not fully understood, but it is believed to act through the inhibition of key enzymes and proteins involved in various biological processes. For example, 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of the proteasome, a protein complex involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects in vitro. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of various enzymes and proteins. However, further studies are needed to fully understand the biochemical and physiological effects of 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid in lab experiments is its potential as a drug candidate for various diseases. Its heterocyclic structure and unique chemical properties make it a promising candidate for drug development. However, one limitation of using 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid in lab experiments is its potential toxicity and limited solubility in aqueous solutions. Further studies are needed to optimize the formulation and delivery of 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid for in vivo studies.
Future Directions
There are several future directions for the study of 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid in vivo and its potential as a drug candidate for various diseases.
Synthesis Methods
4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 2-amino-4-methylthiadiazole-5-carboxylic acid with morpholine-3-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting product is then purified through recrystallization to obtain pure 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid.
properties
IUPAC Name |
4-(4-methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c1-5-7(17-11-10-5)8(13)12-2-3-16-4-6(12)9(14)15/h6H,2-4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSOIGISSHAEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


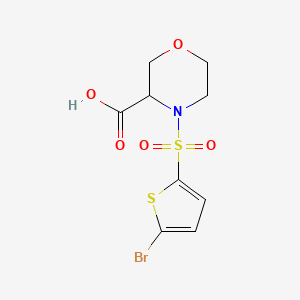

![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)

![4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)


![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
